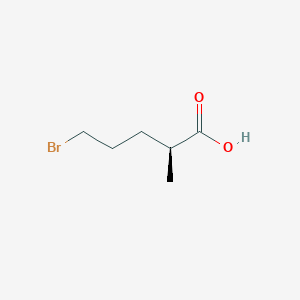

(2S)-2-Methyl-5-bromovaleric acid

Description

Properties

IUPAC Name |

(2S)-5-bromo-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGMDZCBUYAIK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-5-bromovaleric acid typically involves the bromination of 2-methylvaleric acid. One common method is to treat 2-methylvaleric acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Methyl-5-bromovaleric acid may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-5-bromovaleric acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: 2-Methyl-5-hydroxyvaleric acid.

Oxidation: 2-Methyl-5-oxovaleric acid.

Reduction: 2-Methylvaleric acid.

Scientific Research Applications

(2S)-2-Methyl-5-bromovaleric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-5-bromovaleric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence molecular recognition and binding processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized against analogs, including positional isomers, enantiomers, and halogen-substituted variants. Below is a detailed comparison:

Structural Analogs

| Compound Name | Structure | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O) | pKa | Key Applications |

|---|---|---|---|---|---|---|

| (2S)-2-Methyl-5-bromovaleric acid | CH₃CH(CH₃)CH₂CH₂BrCOOH | 195.06 | 78–80 | Low | ~4.7 | Chiral synthesis, enzyme inhibitors |

| 5-Bromovaleric acid | CH₂CH₂CH₂CH₂BrCOOH | 181.02 | 65–67 | Moderate | ~4.5 | Polymer crosslinkers, surfactants |

| (2R)-2-Methyl-5-bromovaleric acid | CH₃C*(R)H(CH₃)CH₂CH₂BrCOOH | 195.06 | 72–74 | Low | ~4.7 | Stereochemical studies, prodrugs |

| 3-Methyl-5-bromovaleric acid | CH₂CH(CH₃)CH₂BrCOOH | 195.06 | 68–70 | Moderate | ~4.6 | Organic synthesis intermediates |

| 5-Chlorovaleric acid | CH₂CH₂CH₂CH₂ClCOOH | 136.58 | 60–62 | High | ~2.8 | Biodegradable plastics, chelating agents |

Key Observations :

- Stereochemical Impact: The (S)-configuration of (2S)-2-Methyl-5-bromovaleric acid enhances its binding affinity to chiral receptors compared to the (R)-enantiomer, as noted in enzyme inhibition studies .

- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity vs. chlorine reduce solubility in aqueous media but improve stability in nucleophilic substitutions .

- Positional Isomerism : The 2-methyl group in the target compound sterically hinders reactions at the α-carbon, unlike 3-methyl or unsubstituted analogs, which exhibit higher reactivity in esterifications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S)-2-Methyl-5-bromovaleric acid with high enantiomeric purity?

- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For brominated valeric acid derivatives, enzymatic resolution using lipases or esterases can separate enantiomers. For example, (S)-2-Bromovaleric acid (a structurally related compound) is synthesized via enzymatic catalysis or chiral auxiliary-mediated bromination . Use chiral HPLC (e.g., Chiralpak® columns) to verify enantiopurity, and compare retention times with standards. NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can confirm stereochemistry .

Q. How can researchers optimize purification protocols to minimize decomposition of brominated carboxylic acids?

- Methodological Answer : Brominated acids are prone to thermal or photodegradation. Use low-temperature recrystallization (e.g., in ethanol/water mixtures) and avoid prolonged exposure to light. For example, 5-Bromo-2-fluorobenzoic acid is stored in amber vials under inert gas to prevent bromine loss . Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) effectively separates impurities while preserving the bromine moiety .

Q. What analytical techniques are recommended for characterizing (2S)-2-Methyl-5-bromovaleric acid?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm the methyl and bromine positions. For brominated analogs like 5-Bromo-2-hydroxybenzoic acid, LC-MS with electrospray ionization (ESI) detects molecular ion peaks (e.g., [M-H]⁻ at m/z 214.96) . FT-IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and Br-C vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated valeric acid derivatives?

- Methodological Answer : Variability in yields may stem from bromine’s susceptibility to radical side reactions. Use controlled initiators (e.g., AIBN) in radical bromination to suppress undesired pathways. For example, (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid synthesis requires strict temperature control (0–5°C) to minimize HBr elimination . Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., solvent polarity, catalyst loading) to identify robust conditions .

Q. What strategies improve the stability of (2S)-2-Methyl-5-bromovaleric acid under physiological conditions for in vitro studies?

- Methodological Answer : Stability assays in PBS (pH 7.4) at 37°C over 24 hours can track degradation. Derivatives like 5-Fluoro-2-hydroxybenzoic acid show enhanced stability when formulated as sodium salts . For brominated acids, lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis. Monitor degradation via UPLC-MS, focusing on bromine loss (detected as m/z shifts) .

Q. How can researchers validate the stereochemical integrity of (2S)-2-Methyl-5-bromovaleric acid in complex reaction mixtures?

- Methodological Answer : Use chiral derivatizing agents (e.g., (R)-1-Phenylethylamine) to form diastereomers separable via reverse-phase HPLC. For example, (S)-2-Bromo-4-methylvaleric acid derivatives are resolved using a C18 column with acetonitrile/0.1% TFA gradients . Circular dichroism (CD) spectroscopy provides complementary stereochemical validation, with characteristic Cotton effects for the (2S) configuration .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in spectral data for brominated valeric acids across studies?

- Methodological Answer : Cross-validate using multiple databases (e.g., CAS Common Chemistry, PubChem) and primary literature. For example, inconsistencies in 5-Bromo-2-fluorobenzoic acid’s NMR shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃). Reproduce spectra under standardized conditions and report solvent, temperature, and reference peaks (e.g., TMS at 0 ppm) .

Q. What protocols ensure reproducibility in enantioselective bromination reactions?

- Methodological Answer : Detailed kinetic studies (e.g., variable-time quenching) identify rate-determining steps. For (S)-2-Bromoglutaric acid, enantiomeric excess (ee) is highly sensitive to bromide ion concentration; maintain stoichiometric control using AgBrO₃ to suppress racemization . Open-data practices, as advocated in health research , encourage sharing raw chromatograms and reaction logs to troubleshoot variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.